molecular formula C11H14ClN B14115880 1-Chloro-4-phenylpiperidine

1-Chloro-4-phenylpiperidine

Cat. No.: B14115880
M. Wt: 195.69 g/mol
InChI Key: YIPICMDIVDXPEO-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Substituted Piperidine (B6355638) Chemistry and Aryl-Heterocycle Systems

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in organic chemistry. nih.gov It is considered a "privileged scaffold" because it appears in a vast number of pharmaceuticals and biologically active natural products. lifechemicals.comajchem-a.com The versatility of the piperidine structure stems from its three-dimensional shape and the ability to introduce various substituents at different positions, which allows for the fine-tuning of chemical and physical properties. lifechemicals.com

1-Chloro-4-phenylpiperidine is a member of two important chemical families: substituted piperidines and aryl-heterocycles. nih.govrsc.org

Substituted Piperidines : These are piperidine rings where one or more hydrogen atoms have been replaced by other functional groups. ajchem-a.com Such modifications are crucial in drug design and materials science. The 4-phenyl substitution, as seen in this compound, is a common feature in many biologically active molecules, contributing to interactions with biological targets. researchgate.net

Aryl-Heterocycle Systems : This term describes molecules containing both an aromatic ring (aryl group) and a heterocyclic ring. nih.govrsc.org The combination of a flat aromatic system with a three-dimensional saturated heterocycle like piperidine creates unique structural motifs that are of great interest in the development of novel chemical entities. lifechemicals.com The synthesis of such systems is a major focus in organic chemistry. organic-chemistry.orgacs.org

Research Significance of this compound as a Synthetic Precursor and Chemical Scaffold

The primary significance of this compound in research lies in its role as a reactive intermediate, specifically due to the N-Cl (nitrogen-chlorine) bond. Compounds containing this bond are known as N-chloroamines. rsc.orgwikipedia.org

N-chloroamines are recognized as valuable reagents in organic synthesis. rsc.orgacsgcipr.org The N-Cl bond is relatively weak and polarized, making the chlorine atom electrophilic ("Cl+") and the nitrogen atom a potential nucleophile or base after the chlorine's departure. This reactivity makes this compound an excellent precursor for introducing the 4-phenylpiperidine (B165713) scaffold into larger molecules.

Key Synthetic Transformations:

N-Functionalization : The N-Cl bond can be readily cleaved and replaced by other atoms or groups. This allows for the synthesis of a wide array of N-substituted 4-phenylpiperidine derivatives, which are otherwise difficult to access. This is a key strategy for building libraries of compounds for chemical screening.

Reactive Intermediate : N-chloroamines can be generated in situ (in the reaction mixture) from the corresponding secondary amine (4-phenylpiperidine) using chlorinating agents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). wikipedia.orgacsgcipr.org The resulting this compound can then be used immediately in a subsequent reaction without needing to be isolated, which is often safer and more efficient. acsgcipr.org

Precursor to Complex Heterocycles : The reactivity of the N-Cl bond can be harnessed in cyclization reactions to form more complex, fused, or spirocyclic heterocyclic systems built upon the 4-phenylpiperidine core.

This utility as a transient but highly reactive species makes this compound a key tool for synthetic chemists aiming to construct novel and elaborate molecules derived from the valuable 4-phenylpiperidine framework.

Data Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-chloro-4-phenylpiperidine

InChI

InChI=1S/C11H14ClN/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

YIPICMDIVDXPEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Chloro 4 Phenylpiperidine and Its Analogues

Advanced Strategies for the Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of 1-chloro-4-phenylpiperidine. Various sophisticated methodologies have been developed to achieve this, ranging from intramolecular cyclizations to multicomponent reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful strategy for the stereoselective synthesis of piperidine derivatives. These reactions involve the formation of a cyclic structure from a single molecule containing all the necessary atoms.

One notable approach is the aza-Prins cyclization . This reaction involves the cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like aluminum chloride, to produce trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org Another method involves a radical-mediated amine cyclization, where linear amino-aldehydes can be cyclized using a cobalt(II) catalyst to yield various piperidines. mdpi.com

Reductive hydroamination is another effective intramolecular cyclization technique. For instance, the acid-mediated cyclization of alkynes with an enamine formation, followed by reduction, leads to the formation of the piperidine ring. mdpi.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) has also been shown to be an efficient method for preparing piperidines. mdpi.com

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine precursors, particularly 4-phenylpyridine (B135609), is a widely utilized and direct method for obtaining the 4-phenylpiperidine (B165713) core. This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

The selection of the catalyst is crucial for achieving high selectivity and yield. Supported noble metal catalysts such as palladium, rhodium, platinum, and ruthenium on carbon are commonly employed. d-nb.info Studies have shown that palladium on carbon (Pd/C) is a highly suitable catalyst, providing excellent selectivity for the hydrogenation of the pyridine ring while minimizing the reduction of the phenyl group. d-nb.inforesearchgate.net For instance, in a continuous-flow hydrogenation system, using a 10 wt% Pd/C catalyst, high conversion (85–92%) and selectivities (94–99%) for 4-phenylpiperidine have been achieved. d-nb.inforesearchgate.net Rhodium catalysts also exhibit high activity, though they may lead to the formation of byproducts like 4-cyclohexylpyridine. d-nb.info Platinum and ruthenium catalysts have demonstrated lower activity in this specific transformation. d-nb.info

The reaction conditions, including temperature, pressure, and solvent, also play a significant role. Ethyl acetate (B1210297) is often used as an environmentally benign solvent. d-nb.info A continuous-flow process integrated with a CO2-triggered extraction has been developed for a salt-free synthesis and isolation of 4-phenylpiperidine, achieving an 81% yield and 98% purity. researchgate.net

Table 1: Comparison of Catalysts for the Hydrogenation of 4-Phenylpyridine

Catalyst (5 wt% on Carbon)Conversion (%) (Time)Selectivity for 4-Phenylpiperidine (%)Selectivity for 4-Cyclohexylpyridine (%)Selectivity for 4-Cyclohexylpiperidine (%)
Rh40 (2 h)8569
Pd~40High (negligible 4-CyPy)--
Pt7 (65 h)High--
Ru≤5 (4 h)--up to 15
Data sourced from batch reactor experiments. d-nb.info

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of highly functionalized piperidines in a single step. bas.bgtaylorfrancis.combeilstein-journals.org These reactions offer several advantages, including high atom economy, reduced reaction times, and simplified purification processes. beilstein-journals.org

A common MCR approach involves the reaction of an aldehyde, an amine, and a β-keto ester. beilstein-journals.org Various catalysts have been employed to facilitate this transformation, including nano-crystalline solid acids, bas.bg tetrabutylammonium (B224687) tribromide (TBATB), taylorfrancis.com and PEG-embedded potassium tribromide. beilstein-journals.org For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester using a ZrOCl2·8H2O catalyst in an aqueous medium provides a straightforward route to functionalized piperidine scaffolds. taylorfrancis.com

Another MCR strategy utilizes β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate in a pseudo five-component reaction to generate structurally diverse and pharmacologically relevant piperidines. acs.org Biocatalytic approaches have also been developed, such as the use of immobilized Candida antarctica lipase (B570770) B (CALB) to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester, demonstrating the versatility and growing importance of MCRs in piperidine synthesis. rsc.org

Selective Introduction and Transformation of the Chloro Functionality

Once the 4-phenylpiperidine scaffold is constructed, the next critical step is the introduction of the chloro group at the nitrogen atom to yield this compound.

Direct Chlorination Techniques and Regioselectivity Studies

The direct N-chlorination of a secondary amine like 4-phenylpiperidine is a common method for synthesizing N-chloroamines. This typically involves the reaction of the piperidine with a chlorinating agent. While specific details for the direct chlorination of 4-phenylpiperidine to form this compound are not extensively detailed in the provided search results, the synthesis of analogous N-chloro compounds often utilizes reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl). The regioselectivity of this reaction is inherently high, as the reaction occurs specifically at the nucleophilic nitrogen atom of the piperidine ring.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Achieving stereocontrol in the synthesis of the 4-phenylpiperidine framework is a key challenge in medicinal chemistry. The spatial arrangement of substituents on the piperidine ring dictates the molecule's interaction with biological targets. Consequently, methods to selectively produce single enantiomers or diastereomers are of paramount importance. These strategies generally fall into three main categories: the use of chiral auxiliaries to guide the reaction stereochemistry, the application of asymmetric catalysis, and the separation of racemic mixtures through resolution techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy has been widely applied in the synthesis of chiral nitrogen-containing heterocycles.

A prominent example involves the use of N-tert-butanesulfinyl imines, derived from readily available tert-butanesulfinamide. The chiral sulfinyl group effectively shields one face of the imine, directing nucleophilic additions to the opposite face with high diastereoselectivity. nih.gov This approach has been successful in the asymmetric synthesis of various heterocycles, including pyrrolidines and azetidin-2-ones. nih.gov For instance, nucleophilic addition to N-tert-butanesulfinyl imines can proceed with high diastereoselectivity to create precursors for 2,5-disubstituted pyrrolidines. nih.gov While specific applications leading directly to this compound are not extensively documented, the principles are broadly applicable to the synthesis of chiral piperidines by guiding the formation of key stereocenters.

Other notable chiral auxiliaries include phenylmenthol derivatives, which have been used to control intermolecular nucleophilic additions to cyclic N-acyliminium ions, key intermediates in the synthesis of lupin alkaloids containing a piperidine core. soton.ac.uk Similarly, C2-symmetric chiral auxiliaries have been explored to induce chirality during rearrangement reactions to form α-aryl carbonyl compounds, which can be precursors to complex cyclic structures. uclan.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Heterocycle Synthesis

Chiral AuxiliaryReaction TypeApplication/ProductKey Outcome
N-tert-Butanesulfinamide Nucleophilic addition to iminesSynthesis of chiral amines, β-lactams, aziridines, pyrrolidines nih.govHigh diastereoselectivity (>20:1 dr in many cases) nih.gov
Phenylmenthol Nucleophilic addition to N-acyliminium ionsSynthesis of substituted piperidine precursors soton.ac.ukHigh diastereoselectivity (9.7:1) soton.ac.uk
α-Phenylethylamine Derivatives Ugi multicomponent reactionSynthesis of chiral, non-racemic peptidomimetics researchgate.netEnables asymmetric synthesis via multicomponent reactions researchgate.net
C2-Symmetric Auxiliaries Truce-Smiles RearrangementSynthesis of diasteromerically enriched α-aryl carbonyl compounds uclan.ac.ukModest diastereoselectivity (max. 1.7:1 dr) uclan.ac.uk

This table presents examples of chiral auxiliaries used in the synthesis of chiral nitrogen-containing compounds, illustrating methodologies applicable to piperidine synthesis.

Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the asymmetric synthesis of piperidines.

Rhodium-based catalysts have proven particularly effective. One strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine derivatives to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines, including the precursors for clinically used drugs like Niraparib. acs.org Another rhodium-catalyzed method is the transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn In this process, a chiral primary amine is used to induce chirality in the piperidine product during the reduction, a method that notably tolerates various functional groups, including fluorine. dicp.ac.cn

Copper catalysis has also been employed in the enantioselective synthesis of chiral piperidines. A method for the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines uses a chiral copper catalyst to initiate and terminate an intramolecular hydrogen atom transfer (HAT), leading to enantioenriched δ-amino nitriles which are direct precursors to a family of chiral piperidines. nih.gov

Furthermore, palladium catalysis has been utilized in the asymmetric 6-endo aminoacetoxylation of unactivated alkenes. organic-chemistry.org This reaction, employing a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.orgmdpi.com

Table 2: Overview of Asymmetric Catalysis Methods for Piperidine Synthesis

Catalytic SystemReaction TypeSubstrateProductEnantioselectivity (ee)
Rh-Catalyst / Chiral Ligand Asymmetric Reductive HeckPyridine- and sp²-hybridized boronic acids3-Substituted TetrahydropyridinesHigh ee acs.org
[RhCp*Cl₂]₂ / Chiral Amine Asymmetric Transfer HydrogenationPyridinium saltsChiral PiperidinesGood to excellent ee dicp.ac.cn
Chiral Cu-Catalyst Asymmetric δ C-H CyanationAcyclic aminesEnantioenriched δ-amino nitriles (piperidine precursors)High ee nih.gov
Pd-Catalyst / Pyox Ligand Asymmetric AminoacetoxylationUnactivated alkenesChiral β-acetoxylated piperidinesExcellent ee organic-chemistry.org
Phosphinegold(I) Complex Intramolecular HydroaminationN-allenyl carbamatesVinyl piperidinesHigh ee organic-chemistry.org

This table summarizes various catalytic approaches for the enantioselective synthesis of piperidine derivatives.

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. This involves separating the enantiomers, often through the use of a chiral resolving agent or by chromatography on a chiral stationary phase (CSP).

High-performance liquid chromatography (HPLC) using CSPs is a powerful and widely used analytical and preparative technique for separating enantiomers. For 4-phenylpiperidine derivatives, cellulose-based chiral stationary phases have demonstrated considerable success. nih.gov Specifically, columns such as Chiralcel OD and Chiralcel OJ have been used to resolve racemic mixtures of 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of opioid analgesics. nih.govresearchgate.net The effectiveness of the separation can be complementary between different columns, and the polarity of substituents on the piperidine derivative can play a significant role in the resolution efficiency on a Chiralcel OD column. nih.gov

Alternatively, classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. For example, racemic 1-methyl-3-hydroxymethyl-4-(p-fluorophenyl)-piperidine has been successfully resolved using (-)-di-O,O'-p-toluyl-L-tartaric acid, yielding the desired isomer with an enantiomeric purity higher than 99%. google.com

Table 3: Chiral Resolution Methods for Phenylpiperidine Derivatives

MethodChiral Selector/Stationary PhaseAnalyte/SubstrateOutcome
HPLC Chiralcel OD (Cellulose-based CSP)Racemic 1,3-dimethyl-4-phenylpiperidines nih.govresearchgate.netSuccessful enantiomeric separation nih.gov
HPLC Chiralcel OJ (Cellulose-based CSP)Racemic 1,3-dimethyl-4-phenylpiperidines nih.govresearchgate.netComplementary resolution to Chiralcel OD nih.gov
Crystallization (-)-di-O,O'-p-toluyl-L-tartaric acidRacemic 1-methyl-3-hydroxymethyl-4-(p-fluorophenyl)-piperidine google.comSeparation of diastereomeric salts, >99% enantiomeric purity google.com

This table details common techniques for the resolution of racemic mixtures of phenylpiperidine analogues.

Optimization of Reaction Parameters and Process Intensification

Beyond stereoselectivity, the practical utility of a synthetic route depends on its efficiency, scalability, and environmental impact. Process intensification, particularly through continuous-flow synthesis, and the application of green chemistry principles are key to optimizing the production of this compound and its analogues for both research and industrial purposes.

Continuous-flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety with hazardous reagents, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. acs.orgresearchgate.net

A highly diastereoselective continuous-flow protocol has been developed for the rapid synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.org This method achieves superior results, with typical yields over 80% and high diastereoselectivity (>90:10 dr), within minutes of residence time. acs.org The process was reliably scaled up without further optimization, demonstrating a significant advantage over batch synthesis. acs.org

Another innovative approach utilizes electroreductive cyclization in a flow microreactor to synthesize piperidine derivatives. nih.govbeilstein-journals.org This electrochemical method avoids the need for toxic or expensive chemical reducing agents and benefits from the large specific surface area of the microreactor, which enhances the efficiency of the reduction. nih.govbeilstein-journals.orgresearchgate.net This technique allows for the preparative-scale synthesis of piperidines through continuous electrolysis for about an hour. nih.gov

Table 4: Comparison of Batch vs. Continuous-Flow Synthesis for Piperidine Derivatives

ParameterBatch SynthesisContinuous-Flow SynthesisReference
Reaction Time 2 hours12 minutes researchgate.net
Yield 45%77% researchgate.net
Productivity Lower2.14 g/h (gram-scale) researchgate.net
Diastereoselectivity Lower/VariableHigh and consistent (>90:10 dr) acs.org
Scalability ComplexStraightforward scale-up acs.org

This table compares key performance indicators for batch versus continuous-flow synthesis of piperidine derivatives based on published research.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly integral to modern synthetic chemistry.

A key aspect is solvent selection . Many traditional organic reactions use volatile and often toxic solvents. The development of syntheses in greener solvents, such as water, is a major goal. For example, a novel one-pot approach for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) uses water as the reaction medium. rsc.org Other approaches have developed solvent-free syntheses, such as the microwave-assisted reaction of thiophene-2-carbaldehyde (B41791) and piperidine derivatives without any catalyst or solvent, which produces Schiff bases in high yield. acgpubs.org

Atom economy is another core principle, maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, especially asymmetric catalysis, are inherently more atom-economical than methods using stoichiometric reagents like chiral auxiliaries. organic-chemistry.org Electrochemical methods also align with green principles by using electricity to drive reactions, thus avoiding chemical oxidants or reductants that generate waste. nih.govbeilstein-journals.org

The use of renewable feedstocks instead of fossil fuel-based starting materials is also a critical green objective. Synthesizing piperidones using amino acids like aspartic acid instead of ammonia (B1221849) represents a step in this direction. researchgate.net Furthermore, developing catalytic systems that avoid toxic heavy metals is crucial. An electroreductive cyclization in a flow microreactor is highlighted as a green method because it eliminates the need for expensive or toxic reagents and can be conducted under very mild conditions. researchgate.net

Table 5: Application of Green Chemistry Principles in Piperidine Synthesis

Green Chemistry PrincipleStrategyExample ApplicationReference
Safer Solvents & Auxiliaries Use of water as a solventSynthesis of piperidine from tetrahydrofurfurylamine in water. rsc.org
Solvent-free synthesisMicrowave-assisted synthesis of thiophene-based Schiff bases containing piperidine rings. acgpubs.org
Design for Energy Efficiency Microwave-assisted synthesisRapid, solvent-free synthesis of piperidine derivatives. acgpubs.org
Flow microreactorsReduced reaction times and energy input compared to batch heating. researchgate.net
Use of Renewable Feedstocks Bio-derived starting materialsSynthesis of piperidine from bio-renewable tetrahydrofurfurylamine. rsc.org
Use of amino acidsAspartic acid used as a nitrogen source for piperidone synthesis. researchgate.net
Catalysis Avoidance of toxic reagentsElectrochemical synthesis avoids chemical oxidants/reductants. nih.govbeilstein-journals.org
Asymmetric catalysisReplaces stoichiometric chiral auxiliaries for better atom economy. acs.orgorganic-chemistry.org

This table outlines strategies aligned with green chemistry principles that have been applied to the synthesis of piperidines and related compounds.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled analogues of this compound and related structures is crucial for elucidating reaction mechanisms, studying metabolic pathways, and understanding pharmacokinetic profiles. symeres.com Isotopic labeling, particularly with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), provides a powerful tool for tracing the fate of molecules and investigating kinetic isotope effects. symeres.com

Methodologies for introducing isotopic labels into the this compound scaffold can be broadly categorized into two approaches: the use of labeled precursors in a synthetic route or through isotopic exchange reactions on the target molecule or its intermediates.

A common strategy involves the deuteration of precursor compounds. For instance, meperidine-d4 (B1499878) hydrochloride, a deuterated analogue of a related 4-phenylpiperidine derivative, can be synthesized by incorporating deuterium through exchange reactions using deuterated solvents during the synthesis. smolecule.com Another approach is the chemical synthesis starting from a labeled precursor, such as 1-methyl-4-phenylpiperidine, to introduce deuterium at specific positions. smolecule.com

Deuterium labeling experiments have been instrumental in probing reaction mechanisms. For example, in a study on the synthesis of 4-chloropiperidines from homoallylic amines, the use of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a deuterium source revealed that the extra carbon in the piperidine ring originated from DMSO. nih.gov This was evidenced by the high deuterium incorporation (over 99%) in the resulting piperidine. nih.gov

Similarly, mechanistic studies on the rhodium-catalyzed asymmetric carbometalation of dihydropyridines utilized deuterium labeling to differentiate between reaction pathways. acs.org Reaction with d5-phenyl boronic acid resulted in no deuterium incorporation in the tetrahydropyridine (B1245486) ring, while using D₂O as the solvent led to exclusive deuterium incorporation at the 4-position. acs.org These experiments provided insight into the protodemetalation and 1,4-Rh shift steps of the catalytic cycle. acs.org

The synthesis of more complex labeled analogues often requires multi-step procedures. For example, the synthesis of (3S,4R)-3-((2,2-d₂-benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-yloxy)methyl-d₂)-4-(4-fluorophenyl)-1-methylpiperidine involves the use of a deuterated methanol-d₂ precursor. epo.org

The following table summarizes various isotopically labeled analogues and the methodologies used for their synthesis:

Detailed Research Findings

Research into the synthesis of isotopically labeled this compound analogues has yielded significant insights into reaction stereochemistry and mechanisms. Carbon-13 and proton NMR spectroscopy are powerful analytical tools for determining the configuration and preferred conformations of these molecules in solution. researchgate.netcdnsciencepub.com

For instance, studies on diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ol (B5029569) derivatives utilized ¹³C NMR to unequivocally determine the configurations of the isomers. researchgate.net The observed chemical shifts provided evidence for the preferred chair or skew-boat conformations of the piperidine ring and the axial or equatorial orientation of the phenyl group. researchgate.net The use of deuteriomethyliodide as a labeling agent helped in determining the preferred course of quaternization of the nitrogen atom. researchgate.net

The following table presents detailed findings from the analysis of isotopically labeled 4-phenylpiperidine derivatives:

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Phenylpiperidine

Nucleophilic Substitution Reactions at the Chloro Position

The chemistry of 1-chloro-4-phenylpiperidine is dominated by the reactivity of the N-Cl bond. As an N-chloroamine, the nitrogen atom is bonded to an electron-withdrawing chlorine atom, which makes the chlorine atom susceptible to nucleophilic attack. This reactivity is central to its application as a reagent in organic synthesis. The reactions with various nucleophiles typically proceed via a transfer of a "Cl+" equivalent, or through mechanisms where the nitrogen atom acts as an electrophile. acs.org The nature of the nucleophile can influence the reaction mechanism, which may be a stepwise process involving a protonated chloramine (B81541) intermediate or a concerted process. researchgate.netnih.gov

This compound reacts with various nitrogen-based nucleophiles. These reactions are a common method for forming new nitrogen-nitrogen bonds. For instance, its reaction with amines can lead to the formation of substituted hydrazines. The reaction of N-chloroamines with amines can, in some cases, proceed through two competitive pathways: chlorine transfer to form a new N-chloroamine, or nucleophilic attack at the nitrogen to yield a hydrazine (B178648) derivative. acs.org

Research on related N-chloroamines, such as N-chlorotaurine, has shown that reactions with amines like benzylamine (B48309) and dimethylamine (B145610) are subject to acid catalysis. researchgate.net This suggests that protonation of the piperidine (B6355638) nitrogen in this compound could be a key step in facilitating the reaction with nitrogen nucleophiles.

Detailed research findings on the reaction of this compound with specific amines or amides are not extensively detailed in the provided search results, but the general reactivity pattern of N-chloroamines suggests this is a feasible transformation.

The reaction of this compound with oxygen-based nucleophiles such as alkoxides or phenoxides would be expected to yield O-N bonded products, specifically 1-alkoxy- or 1-phenoxy-4-phenylpiperidines. While direct examples involving this compound are not prevalent in the search results, the general reactivity of N-chloroamines supports this possibility. These reactions are analogous to the well-established reactivity with other nucleophiles where the N-Cl group acts as an electrophilic aminating or chlorinating agent. acs.org

The formation of such products would involve the attack of the alkoxide or phenoxide ion on the chlorine atom, leading to the formation of a new O-N bond and the displacement of chloride ion.

The reaction of this compound with carbon-based nucleophiles represents a method for the formation of carbon-nitrogen bonds.

Reaction with Organometallic Reagents: While specific examples with this compound are not detailed, the general principle of N-chloroamines reacting with organometallic reagents like Grignard or organolithium reagents would lead to the formation of a new C-N bond, yielding N-alkyl or N-aryl-4-phenylpiperidines.

Reaction with Enolates: The reaction with enolates is a known transformation for N-chloroamines. For example, the reaction of N-chloropiperidine with enolates can be used to synthesize α-amino ketones. This reaction proceeds via the electrophilic amination of the enolate by the N-chloroamine. It is plausible that this compound would react similarly with enolates derived from ketones, esters, or other carbonyl compounds to introduce the 4-phenylpiperidino group at the α-position. researchgate.net

Elimination Reactions Leading to Unsaturated Piperidine Derivatives

N-chloroamines can undergo elimination reactions, typically in the presence of a base, to form imines or enamines. wikipedia.org In the case of this compound, an elimination reaction would likely lead to the formation of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000). This transformation involves the removal of a proton from a carbon atom adjacent to the nitrogen, followed by the loss of the chloride ion.

One documented method for achieving a similar transformation involves converting piperidine to N-chloropiperidine, which is then dehydrohalogenated to produce Δ¹-piperideine (1,2,3,4-tetrahydropyridine). odu.edu A similar pathway could be envisioned for this compound, leading to the corresponding tetrahydropyridine (B1245486) derivative. The synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives is a significant area of research, with various methods being developed. google.comresearchgate.netrsc.org

Reactivity Profiles of the Piperidine Nitrogen

The nitrogen atom in this compound is part of an N-chloroamine functional group. Its reactivity is primarily as an electrophilic center, facilitated by the electron-withdrawing chlorine atom. Therefore, reactions such as N-alkylation and N-acylation, which require a nucleophilic nitrogen, are not characteristic of this compound itself. These reactions are, however, fundamental to the chemistry of the parent compound, 4-phenylpiperidine (B165713).

N-alkylation and N-acylation are reactions of the parent amine, 4-phenylpiperidine, not the N-chloro derivative. Once the N-Cl bond is cleaved, for example, through a reductive process that yields 4-phenylpiperidine, the resulting secondary amine is readily functionalized.

N-Alkylation: 4-Phenylpiperidine can be N-alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. For example, the reaction with benzyl (B1604629) halides or propyl iodide in the presence of potassium carbonate is a common method. One-pot cyclization methods are also available for the synthesis of N-substituted 4-phenylpiperidines. researchgate.net

N-Acylation: Similarly, N-acylation of 4-phenylpiperidine can be achieved by reacting it with acylating agents like acyl chlorides or anhydrides. These reactions are typically straightforward and provide the corresponding N-acyl-4-phenylpiperidines.

It is important to reiterate that these reactions occur on the 4-phenylpiperidine scaffold after the removal of the chloro group from the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The piperidine ring, being an alkyl substituent on the benzene (B151609) ring, generally acts as a weak activating group and an ortho, para-director. However, the electronegative chlorine atom on the nitrogen can exert an electron-withdrawing inductive effect, potentially deactivating the ring compared to an N-alkyl or N-H piperidine.

Studies on related 4-phenylpiperidine derivatives provide insight into this reactivity. For instance, tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can undergo electrophilic aromatic substitution with reagents like bromine or nitric acid. Similarly, 1-(4-nitrophenyl)-4-phenylpiperidine (B8656002) can undergo further substitution on the already substituted nitrophenyl ring. evitachem.com

For this compound, the reaction with common electrophiles would be expected to yield a mixture of substituted products.

Table 1: Expected Products of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Major Products (Isomers)
HNO₃/H₂SO₄1-Chloro-4-(2-nitrophenyl)piperidine, 1-Chloro-4-(4-nitrophenyl)piperidine
Br₂/FeBr₃1-Chloro-4-(2-bromophenyl)piperidine, 1-Chloro-4-(4-bromophenyl)piperidine
SO₃/H₂SO₄2-(1-Chloropiperidin-4-yl)benzenesulfonic acid, 4-(1-Chloropiperidin-4-yl)benzenesulfonic acid
RCOCl/AlCl₃1-(1-Chloropiperidin-4-yl)-2-phenylethanone, 1-(1-Chloropiperidin-4-yl)-4-phenylethanone

The precise ratio of ortho to para substitution would depend on steric hindrance posed by the piperidine ring and the specific reaction conditions. The N-chloro group's influence is complex; while it is inductively withdrawing, the nitrogen lone pair can still participate in resonance, which directs ortho and para. In strongly acidic media, protonation of the nitrogen could occur, further deactivating the ring and potentially altering the regioselectivity. Kinetic and mechanistic studies on the chlorination of electron-rich aromatic compounds by N-chloroamines in acidic solution suggest that the reaction can proceed via an arenium-ion mechanism or an electron-transfer chain reaction, depending on the substrate. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

This compound is a prime candidate for use in "umpolung" or reverse-polarity cross-coupling reactions. In contrast to the classical Buchwald-Hartwig amination where an amine nucleophilically displaces a halide from an aryl-palladium complex, N-chloroamines can act as electrophilic aminating agents. acs.orgwikipedia.org

In this scenario, a low-valent transition metal catalyst, such as Ni(0) or Rh(I), would oxidatively add into the N-Cl bond of this compound. The resulting metal-amido complex can then undergo transmetalation with an organometallic nucleophile (e.g., organozinc, organoboron) followed by reductive elimination to form a new C-N bond.

This strategy has been successfully employed for the synthesis of tertiary anilines from N,N-dialkyl-N-chloroamines and diarylzinc reagents, catalyzed by nickel. acs.org The reaction proceeds under non-basic conditions, offering a complementary approach to traditional methods. Research has also demonstrated rhodium-catalyzed direct C-H amination of arenes using N-chloroamines as the nitrogen source. nih.govpolyu.edu.hkacs.org

Table 2: Potential Cross-Coupling Reactions with this compound

Coupling Partner (R-M)Catalyst System (Example)ProductReaction Type (Analogy)
Aryl-ZnClNi(cod)₂ / bipyridineN-Aryl-4-phenylpiperidineNi-catalyzed Umpolung Amination acs.org
Aryl-B(OH)₂[Cp*RhCl₂]₂ / AgSbF₆N-Aryl-4-phenylpiperidineRh-catalyzed C-H Amination polyu.edu.hk
Alkyl-MgBrNiCl₂(dppp)N-Alkyl-4-phenylpiperidineKumada-Corriu-Tamao Coupling (variant)

These reactions highlight the utility of this compound not as a substrate to be functionalized, but as a reagent for introducing the 4-phenylpiperidino moiety onto other molecules. A one-pot procedure, where the parent amine (4-phenylpiperidine) is chlorinated in situ and then coupled, has also been developed, enhancing the versatility of this method. acs.org

Oxidative and Reductive Transformations of the Piperidine Ring and Substituents

The this compound molecule has several sites that can undergo oxidative or reductive transformations.

Reductive Transformations: The most facile reduction is that of the N-Cl bond. This can be achieved with various reducing agents to yield the parent secondary amine, 4-phenylpiperidine. This is often the first step in using the compound as a synthon for further functionalization where a nucleophilic nitrogen is required.

Oxidative Transformations: The piperidine ring and the phenyl substituent can undergo oxidation under specific conditions.

Oxidation of the Piperidine Ring: Studies on the oxidation of structurally related amines by chlorine dioxide (ClO₂) have shown that the piperazine (B1678402) ring is the primary reactive center. nih.gov For this compound, strong oxidizing agents could potentially lead to ring-opening or the formation of various oxidized products. For example, some 4-phenylpiperidine derivatives are substrates for monoamine oxidase (MAO), which catalyzes their oxidation. nih.gov Photocatalytic degradation of N-chloropiperidine using a Ni/NiO-C₃N₄ composite under visible light has also been reported, indicating a pathway for its oxidative elimination. mdpi.comresearchgate.net

Oxidation of the Phenyl Group: While generally stable, the phenyl ring can be oxidized under harsh conditions, leading to hydroxylated or ring-cleaved products.

Oxidation at the Benzylic Position: The C-4 carbon of the piperidine ring, being benzylic, is a potential site for oxidation to a carbonyl group (ketone), which would yield 1-chloro-4-oxopiperidine derivatives.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The mechanisms of reactions involving N-chloroamines have been a subject of detailed kinetic and computational studies. These investigations are crucial for understanding and predicting the reactivity of this compound.

Nucleophilic Substitution at Nitrogen: Kinetic studies on the reaction of N-chloroamines with various nucleophiles have revealed a change in mechanism depending on the nucleophile's reactivity. acs.orgnih.govresearchgate.net

Stepwise Mechanism (SN2-like at Cl): For less reactive nucleophiles, the reaction often proceeds through a stepwise mechanism involving a pre-equilibrium protonation of the nitrogen atom (if in acidic media), followed by the rate-determining attack of the nucleophile on the electrophilic chlorine atom. acs.orgnih.gov

Concerted Mechanism: For more potent nucleophiles, a concerted mechanism is favored where proton transfer to the nitrogen and chlorine transfer to the nucleophile occur simultaneously. acs.orgnih.gov

These findings are supported by computational studies and analysis of solvent deuterium (B1214612) isotope effects. acs.orgnih.gov For example, kinetic studies of the reaction between chloramine disinfectants and hydrogen peroxide showed the reaction is first-order in both reactants, with a proposed mechanism involving the peroxide nucleophile attacking the chloramine. nih.govnih.gov

Table 3: Mechanistic Data from Analogous N-Chloroamine Reactions

ReactionMethodKey FindingReference
N-chlorotaurine + NucleophilesKinetic Isotope Effects, General Acid CatalysisMechanism shifts from stepwise to concerted with increasing nucleophile reactivity. acs.org, nih.gov
Chloramine + H₂O₂Stopped-flow SpectrophotometryFirst-order in both reactants; rate-limiting step involves chloride elimination. nih.gov, nih.gov
N-chloroamines + AromaticsKinetic & Competitive StudiesReaction proceeds via arenium-ion or electron-transfer chain mechanism. rsc.org
N-chloroamines + Organozinc ReagentsReaction OptimizationNi(0) oxidative addition into N-Cl bond is a key hypothesized step. acs.org

Spectroscopic Analysis: Techniques such as NMR and mass spectrometry are essential for identifying the products of the various reactions discussed, including isomers from electrophilic aromatic substitution or the products of cross-coupling reactions. In mechanistic studies, spectroscopic methods can be used to detect reaction intermediates. For instance, in the rhodium-catalyzed C-H amination, a cyclorhodated complex was prepared and spectroscopically characterized as a key intermediate in the catalytic cycle. polyu.edu.hk

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Impurities

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 1-Chloro-4-phenylpiperidine and for identifying byproducts and impurities that may arise during its synthesis. Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provide high-resolution mass data, allowing for the confirmation of the molecular formula, C11H14ClN, with a molecular weight of 195.69 g/mol . hoffmanchemicals.comnih.gov

During the synthesis of piperidine (B6355638) derivatives, various side products can form. For instance, in the chlorination of the corresponding alcohol precursor, elimination reactions can lead to the formation of unsaturated byproducts. HRMS, often coupled with liquid chromatography (LC-MS), enables the separation and identification of these low-level impurities, which is critical for ensuring the purity of the final compound. longdom.org The fragmentation patterns observed in the mass spectrum provide further structural information, aiding in the differentiation of isomers and the characterization of unknown synthesis-related impurities. nih.gov For example, in the analysis of related piperidinol compounds, electrospray ionization (ESI) mass spectrometry has been effectively used to identify and characterize various analogs, confirming their molecular weights and providing insights into their structures. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural and Stereochemical Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural and stereochemical assignment of this compound. 1H and 13C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org

In the case of 4-phenylpiperidine (B165713) derivatives, the piperidine ring typically adopts a chair conformation. cdnsciencepub.comresearchgate.net The orientation of the phenyl group (axial or equatorial) can be determined from the chemical shifts and coupling constants of the piperidine ring protons in the 1H NMR spectrum. cdnsciencepub.comresearchgate.net For instance, the stereochemistry of pharmacologically active 1,2,5-trimethyl-4-phenyl-piperidine derivatives has been elucidated using 13C NMR, where chemical shifts support specific configurations and conformations. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive determination of the three-dimensional molecular structure of this compound in the solid state. ceitec.czfzu.cz This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. fzu.czesrf.fr

For substituted piperidines, X-ray crystallography reveals that the six-membered ring generally adopts a chair conformation to minimize steric strain. nih.govbakhtiniada.ru The substituents, in this case, the chloro and phenyl groups, will occupy specific axial or equatorial positions. In related 4-substituted piperidine derivatives, the conformation can be influenced by the nature of the substituents. nih.gov For instance, in N-substituted 2,6-diphenylpiperidine derivatives, the piperidine ring has been observed to adopt both chair and twisted boat conformations. bakhtiniada.ru The solid-state structure of this compound would be expected to show the piperidine ring in a chair conformation, with the bulky phenyl group likely occupying an equatorial position to minimize steric hindrance. researchgate.net The precise location of the chlorine atom, whether axial or equatorial, would also be definitively established. researchgate.net

The crystal packing, stabilized by intermolecular interactions such as C-H···π interactions, can also be analyzed, providing insights into the supramolecular assembly in the solid state. bakhtiniada.ru

Crystallographic Parameter Reported Value for a Related Piperidine Derivative (PMDPM) bakhtiniada.ru
FormulaC23H25NO
Molecular Weight355.46
Crystal SystemTriclinic
Space GroupP1̅
a (Å)8.2543(7)
b (Å)10.5543(8)
c (Å)12.6184(6)
α (°)77.901(7)
β (°)71.270(2)
γ (°)70.390(5)
Volume (ų)974.3(1)
Z2

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study its conformational isomers. The infrared spectrum provides detailed vibrational information, with characteristic absorption bands for specific functional groups. nih.govsmolecule.com

The key functional groups in this compound that can be identified include the C-H stretching and bending vibrations of the aromatic phenyl ring and the aliphatic piperidine ring, the C-N stretching of the amine, and the C-Cl stretching vibration. The positions of these bands can be influenced by the molecular conformation.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the vibrational frequencies for different conformers. worldscientific.comresearchgate.net By comparing the calculated spectra with the experimental data, the most stable conformation of the molecule in the gas phase or in solution can be determined. worldscientific.com Such studies on related halogenated piperidines have provided insights into the effects of halogens on the vibrational properties and conformational preferences. researchgate.net For example, in a study of 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione, FT-IR spectroscopy was used to identify characteristic peaks at 1634.66 cm-1 (C=O), 1509.32 and 1344.06 cm-1 (NO2), and 640.12 cm-1 (C-Cl). derpharmachemica.com

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Although this compound itself is not chiral, derivatives synthesized from it or related chiral precursors may be. Chiral chromatography is the primary method for separating and quantifying enantiomers and diastereomers of such chiral piperidine derivatives. chromatographyonline.com This is crucial in pharmaceutical research, where often only one enantiomer possesses the desired biological activity. chromatographyonline.com

The technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. gcms.cz Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic glycopeptides. chromatographyonline.comcore.ac.uk The choice of CSP and the mobile phase composition are critical for achieving optimal separation. core.ac.uk

For example, high-performance liquid chromatography (HPLC) with a chiral stationary phase has been successfully used for the chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. acs.org The enantiomeric excess (ee) or diastereomeric ratio (dr) can be determined by integrating the peak areas of the separated stereoisomers in the chromatogram. soton.ac.uk This analytical capability is essential for controlling the stereochemical purity of chiral drug candidates derived from the 4-phenylpiperidine scaffold.

Application of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. nih.goviipseries.org These techniques provide both separation of components and their structural identification in a single analysis. longdom.orgiipseries.org

The most common hyphenated techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.gov GC-MS is suitable for the analysis of volatile and thermally stable compounds, while LC-MS is more versatile and can be used for a wider range of compounds, including those that are non-volatile or thermally labile. nih.goviipseries.org These techniques are invaluable for reaction monitoring, purity assessment, and impurity profiling during the synthesis and development of this compound-based compounds. unodc.org

Computational Chemistry and Theoretical Modeling of 1 Chloro 4 Phenylpiperidine

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Electrostatic Potential

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in understanding the electronic properties of 1-Chloro-4-phenylpiperidine. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for predicting its chemical behavior.

The electronic structure is characterized by the arrangement of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. icm.edu.pl For similar piperidine (B6355638) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these properties. jksus.org

Charge distribution analysis indicates how charge is spread across the atoms of the molecule. In related chloro-substituted piperidines, the chlorine atom typically carries a partial negative charge due to its high electronegativity, while the adjacent carbon and the nitrogen atom are influenced by inductive effects. This polarization is key to the molecule's interaction with other polar molecules and its reactivity in nucleophilic substitution reactions.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For piperidine derivatives, the region around the nitrogen atom often shows a negative electrostatic potential, indicating its potential to act as a nucleophile, while the regions around hydrogen atoms are typically positive. nih.gov

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.

For the this compound molecule, two primary chair conformations are possible, differing in the axial or equatorial position of the phenyl and chloro substituents. The relative stability of these conformers is determined by steric interactions. Generally, bulky substituents like a phenyl group prefer the equatorial position to avoid 1,3-diaxial interactions. Gas-phase electron diffraction and quantum chemical calculations on related N-phenylpiperidines have shown that the equatorial conformer is typically more abundant. researchgate.netdntb.gov.ua

The energy landscape is a map of the potential energy as a function of the molecule's geometry. nih.gov Mapping this landscape helps to understand the flexibility of the molecule and the pathways for conformational changes. For similar piperidine structures, the energy barrier for ring inversion can be influenced by the nature and position of substituents. The presence of the phenyl and chloro groups on the piperidine ring will define a complex energy surface with multiple local minima corresponding to different stable and metastable conformations. researchgate.net

Prediction of Reactivity and Selectivity using Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity and selectivity of chemical reactions involving this compound. By calculating various electronic descriptors, DFT can provide insights into how the molecule will behave in a chemical reaction. icm.edu.pl

Key reactivity descriptors derived from DFT include the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical hardness; a larger gap implies greater stability and lower reactivity. icm.edu.pl

DFT calculations can also be used to model the transition states of potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. acs.org The electrophilicity index, another DFT-derived descriptor, can quantify the molecule's ability to act as an electrophile. icm.edu.pl For related compounds, DFT has been used to assess leaving-group propensity and steric hindrance, which are critical factors in determining reaction mechanisms like SN2.

Molecular Dynamics Simulations for Studying Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the movements of its atoms over time. nih.gov This method is particularly useful for studying how the molecule interacts with other molecules, including solvents and other reactants.

MD simulations can reveal the nature of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions, that govern the behavior of this compound in a condensed phase. For instance, in a polar solvent like water, the solvent molecules will arrange themselves around the solute to maximize favorable interactions, which can significantly influence the solute's conformation and reactivity. nih.govaps.org

Solvent effects are crucial as they can stabilize or destabilize different conformations or transition states. MD simulations can explicitly model the solvent molecules, providing a more realistic environment than gas-phase calculations. nih.gov By analyzing the simulation trajectories, researchers can understand how the solvent structure around the molecule influences its dynamic behavior and accessibility for reaction. aps.org For example, simulations can show how water molecules might form a cage around the molecule, potentially hindering the approach of a reactant.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to confirm the structure of the synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, often using DFT, can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the calculated shifts with experimental data, the proposed structure can be verified. nih.gov Machine learning models are also increasingly being used to predict NMR spectra with high accuracy and at a lower computational cost. frontiersin.orgarxiv.orgarxiv.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. jksus.org The calculated vibrational spectrum can be compared with the experimental IR or Raman spectrum to aid in the assignment of spectral bands to specific molecular motions. nih.gov

The accuracy of these in silico predictions is highly dependent on the level of theory and basis set used in the calculations. researchgate.net

Table of Predicted Spectroscopic Data for a Model Piperidine Derivative

Below is a table showing representative calculated data for a similar piperidine compound, demonstrating the type of information obtainable through computational methods.

PropertyComputational MethodPredicted Value
13C NMR Chemical Shift (C-N)DFT/B3LYP53.29 ppm
1H NMR Chemical Shift (N-H)DFT/B3LYP4.39 ppm
C=N Vibrational FrequencyFTIR1599 cm-1
HOMO-LUMO Energy GapDFT/B3LYP/6-31G(d,p)~0.2 eV

Note: The data presented is illustrative and based on a related dihydrobenzo[b] researchgate.netdioxinyl-diphenyl-imidazole derivative. nih.gov Actual values for this compound would require specific calculations.

Molecular Docking Studies with Synthetic Receptors or Catalytic Sites (non-biological focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net While often used in drug discovery with biological targets, docking can also be applied to understand the interaction of this compound with synthetic receptors or the active sites of non-biological catalysts.

In this context, docking simulations can predict the binding affinity and geometry of this compound within the cavity of a synthetic host molecule, such as a cyclodextrin (B1172386) or a calixarene. These studies can reveal the key intermolecular interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the host-guest complex.

Similarly, docking can be used to investigate how this compound might interact with the active site of a synthetic catalyst. By modeling the binding mode, researchers can gain insights into the potential catalytic transformation of the molecule. The results of docking studies, often expressed as a scoring function, can help in designing synthetic receptors with high affinity and selectivity for this compound or in developing new catalytic systems. nih.gov

Derivatization Strategies and Design of Chemically Modified Analogues

Systematic Modification of the Chloro Group for Diverse Chemical Functionalities

The chloro group at the 1-position of the piperidine (B6355638) ring is a key site for derivatization, serving as a leaving group for various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby altering the chemical properties of the parent molecule.

The synthesis of ethers, thioethers, and amines from haloalkanes is a fundamental transformation in organic chemistry.

Ethers: The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, can be adapted to produce ethers from 1-chloro-4-phenylpiperidine. rcub.ac.in While this reaction is typically used for symmetrical ethers, it can also be applied to synthesize unsymmetrical ethers. rcub.ac.in The reaction of this compound with various alkoxides or phenoxides would yield the corresponding alkyl or aryl ethers. An acid-catalyzed dehydration of alcohols can also produce ethers, though this method is more suitable for symmetrical ethers from primary alcohols. rcub.ac.in

Thioethers: Thioethers, or sulfides, can be synthesized through the reaction of a thiol with an alcohol bearing an electron-donating group in the α- or β-position in the presence of a Lewis acid catalyst like zinc chloride. google.com A more direct route involves the reaction of an alkyl halide with a sulfur nucleophile. nih.gov For instance, the reaction of this compound with various thiols or thiolates would yield the corresponding thioethers. Palladium-catalyzed coupling reactions of aryl bromides with a thiol surrogate have also been developed for the one-pot synthesis of unsymmetrical diaryl thioethers. nih.gov

Amines: Tertiary amines can be prepared by reacting a cyclic secondary amine with a primary alkyl halide in the presence of an acid acceptor in an organic solvent. google.com This method, however, can be slow and produce byproducts. google.com A more direct approach for creating a C-N bond is through the reaction of this compound with a primary or secondary amine.

A summary of potential nucleophilic substitution reactions at the chloro group is presented below:

ReactantProduct Functional Group
Alkoxide (RO⁻)Alkyl Ether
Phenoxide (ArO⁻)Aryl Ether
Thiolate (RS⁻)Thioether
Primary Amine (RNH₂)Secondary Amine
Secondary Amine (R₂NH)Tertiary Amine

The chloro group can be utilized to form organometallic reagents, which are pivotal in creating new carbon-carbon bonds. fishersci.ca

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent would likely form the corresponding Grignard reagent, 1-(4-phenylpiperidino)magnesium chloride. These reagents are strong nucleophiles and bases, reacting with a variety of electrophiles. utexas.edu

Organolithium Reagents: Similarly, treatment with lithium metal would yield the organolithium derivative, 1-(4-phenylpiperidino)lithium. utexas.edu

Organocuprates (Gilman Reagents): These can be prepared from the corresponding organolithium reagent and a copper(I) salt. They are particularly useful for 1,4-addition reactions to α,β-unsaturated carbonyl compounds.

These organometallic intermediates open up a vast array of subsequent transformations, including:

Reaction with aldehydes and ketones to form alcohols.

Reaction with esters to form tertiary alcohols.

Reaction with nitriles to form ketones after hydrolysis.

Coupling reactions with other organic halides.

The versatility of these organometallic reagents significantly expands the synthetic utility of the this compound scaffold. fishersci.caacs.org

Rational Design of Substitutions on the Phenyl Ring for Electronic and Steric Tuning

The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the phenyl ring, affecting its reactivity and intermolecular interactions. For example, the synthesis of various N-substituted 4-phenylpiperidines has been achieved through one-pot cyclization of diols with amines. researchgate.net

The following table summarizes the effects of different substituents on the electronic properties of the phenyl ring:

SubstituentElectronic Effect
-NO₂Electron-withdrawing
-CNElectron-withdrawing
-CF₃Electron-withdrawing
-Halogens (F, Cl, Br, I)Electron-withdrawing (inductive), Electron-donating (resonance)
-Alkyl groups (-CH₃, -C₂H₅)Electron-donating
-Alkoxy groups (-OCH₃)Electron-donating

Chemical Modifications of the Piperidine Ring System

The piperidine ring itself offers opportunities for structural diversification through heteroatom doping, functionalization, and ring size alteration.

Introducing heteroatoms such as oxygen, sulfur, or additional nitrogen atoms into the piperidine ring can significantly alter its properties. This "heteroatom doping" can influence the ring's conformation, polarity, and hydrogen bonding capacity. google.comresearchgate.netsioc-journal.cn For example, replacing a carbon atom with a nitrogen atom would create a piperazine (B1678402) ring system.

Furthermore, the carbon atoms of the piperidine ring can be functionalized. For instance, the anion of N-nitroso-4-phenylpiperidine reacts with various electrophiles to give axial substitution products. researchgate.net

Altering the size of the piperidine ring can lead to novel scaffolds with different conformational preferences and biological activities.

Ring Expansion: Methods for expanding the piperidine ring to form azepane (seven-membered ring) derivatives have been developed. rsc.orgnih.gov These strategies often involve the stereoselective and regioselective rearrangement of piperidine derivatives. rsc.org A ring expansion approach has been utilized in the lead optimization of piperidine-pyrimidinone structures. researchgate.net

Ring Contraction: Conversely, piperidine rings can be contracted to form pyrrolidine (B122466) (five-membered ring) derivatives. nih.govrsc.orgresearchgate.net Photomediated ring contractions of saturated heterocycles provide an unconventional method for this transformation. nih.gov Another approach involves the oxidative rearrangement of N-H piperidines. researchgate.net

These ring expansion and contraction strategies provide access to a wider range of heterocyclic systems, further diversifying the chemical space accessible from the this compound starting material. nih.gov

Establishment of Structure-Reactivity Relationships in Novel Synthetic Pathways

The establishment of structure-reactivity relationships (SRR) and structure-activity relationships (SAR) is fundamental to understanding how the chemical architecture of this compound influences its behavior in synthetic transformations and biological systems. The this compound scaffold contains several key regions that can be chemically modified: the N-chloro amine, the piperidine ring, and the C-4 phenyl group. Systematic modifications at these positions allow researchers to probe the electronic and steric effects that govern reactivity and biological interactions.

The N-chloro (N-Cl) bond is a key reactive site. As a type of N-haloamine, it can serve as a precursor for various functionalizations. The reactivity of this bond is influenced by the electronic nature of the rest of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups on the C-4 phenyl ring can modulate the electron density at the nitrogen atom, thereby affecting the N-Cl bond's susceptibility to nucleophilic attack or radical reactions. Synthetic pathways can be designed to leverage this reactivity for creating new carbon-nitrogen or nitrogen-heteroatom bonds.

SAR studies on related 4-phenylpiperidine (B165713) analogues have provided significant insights. For example, in the development of ligands for opioid receptors, modifications at the N-1 position of the piperidine ring are critical for determining agonist or antagonist activity. While this compound itself is a reactive intermediate, its derivatives, often formed by replacing the chlorine with other substituents, show varied biological effects. The introduction of groups like phenethyl or propyl at the nitrogen can lead to compounds with potent analgesic activity. nih.gov Similarly, the nature and position of substituents on the C-4 phenyl ring dramatically impact receptor binding and selectivity. researchgate.netnih.gov For instance, hydroxylation or substitution with halogens on the phenyl ring can alter binding affinity for targets such as the nociceptin (B549756) receptor. nih.gov

Research into antitubercular agents based on a 4-phenylpiperidin-4-ol (B156043) scaffold further illustrates these principles. In one study, a library was generated to evaluate changes to the 4-chloro-3-trifluoromethyl phenyl piperidinol core. nih.gov The biological data from this series helped to build an understanding of the A- and B-ring SAR, demonstrating how specific substitutions influence antimycobacterial potency. nih.gov These studies underscore a general principle: the 4-phenylpiperidine core is a "biologically useful scaffold" for a variety of targets, and its utility is fine-tuned through precise chemical modifications. nih.gov The reactivity of the parent compound in synthetic pathways directly enables the exploration of these structure-activity landscapes.

The table below summarizes key findings from SAR studies on related 4-phenylpiperidine scaffolds, which inform the potential reactivity and biological relevance of this compound derivatives.

Scaffold/Derivative Class Modification Site Observed Effect on Reactivity/Activity Target/Application Reference
4-PhenylpiperidinesN-1 Position (Piperidine)N-allyl substitution does not confer antagonist activity, unlike in morphinans. N-phenethyl analogs retain significant activity.Opioid Receptors nih.gov
4-PhenylpiperidinesC-4 Position (Piperidine)Chemical modifications at the C-4 position led to the creation of highly potent fentanyl analogues like carfentanil and sufentanil.Opioid Receptors nih.gov
4-Hydroxy-4-phenylpiperidinesN-1 and C-4 PositionsModifications at both positions significantly influence binding affinity to the nociceptin receptor.Nociceptin Receptor Ligands nih.gov
Piperidinol AnaloguesPhenylpiperidinol CoreChanges to the 4-Cl, 3-CF3 phenyl piperidinol core were evaluated to understand the SAR for antitubercular activity.Antitubercular Agents nih.gov
Loperamide Analogues4-Phenylpiperidine ScaffoldSynthesis of small molecule agonists showed interesting SAR trends for human mu-receptor activity.Mu-Opioid Receptor Agonists researchgate.net

Libraries of Derivatized 1-Chloro-4-phenylpiperidines for Chemical Screening

The synthesis of chemical libraries from a common scaffold is a cornerstone of modern drug discovery and chemical biology. nih.govunimi.it this compound is an excellent starting material for generating libraries of derivatized analogues for chemical screening due to its inherent reactivity and the proven pharmacological relevance of the 4-phenylpiperidine core. nih.govamazonaws.com The N-chloro functionality provides a reactive handle for diversification, allowing for the rapid, parallel synthesis of a multitude of compounds. mdpi.com

The design of a screening library based on this compound would typically involve a combinatorial approach, where different building blocks are systematically introduced at key modification points. The primary points of diversification are:

The N-1 Position: The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, to generate a diverse set of N-substituted piperidines. This allows for the introduction of various alkyl, aryl, and functionalized chains.

The C-4 Phenyl Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) either by starting with pre-functionalized 4-phenylpyridine (B135609) precursors or through late-stage functionalization reactions. google.com

The Piperidine Ring: Modifications to the piperidine ring itself, such as the introduction of substituents at the C-3 position, can create stereochemical diversity and explore new regions of chemical space. nih.gov

For example, a "hit optimization library" was created around a piperidinol hit identified from a commercial library screening for antitubercular activity. nih.gov This 22-member library was generated using parallel synthesis to quickly establish a preliminary structure-activity relationship (SAR). researchgate.netnih.gov This strategy demonstrates how a core structure, in this case related to 4-phenylpiperidine, can be systematically derivatized to explore its therapeutic potential.

Screening libraries can be categorized based on their intended purpose, such as diversity-oriented libraries that aim to cover a broad chemical space or target-focused libraries designed to interact with specific biological target classes like kinases or G-protein coupled receptors (GPCRs). nih.govasinex.com Given that the 4-phenylpiperidine scaffold is a known feature in many neuroactive agents, a library of its derivatives would be particularly valuable for screening against central nervous system (CNS) targets. amazonaws.com

The table below outlines a hypothetical library of derivatized compounds that could be synthesized from this compound for chemical screening, based on synthetic strategies and derivative classes reported in the literature.

Modification Site Reaction Type Example Substituent (R-group) Resulting Derivative Class Potential Screening Target
N-1 PositionNucleophilic Substitution (N-Alkylation)PhenethylN-Phenethyl-4-phenylpiperidinesOpioid Receptors nih.gov
N-1 PositionNucleophilic Substitution (N-Acylation)PropionylN-Propionyl-4-phenylpiperidinesFentanyl Analogues nih.gov
C-4 Phenyl RingElectrophilic Aromatic Substitution-Cl, -CF34-(Substituted-phenyl)piperidinesAntitubercular Agents nih.gov
C-4 Phenyl RingElectrophilic Aromatic Substitution-NO24-(4-Nitrophenyl)piperidinesMulti-target Ligands nih.gov
N-1 and C-4 PositionsCombinatorial SynthesisVaried N-1 side chains and C-4 phenyl groupsDiverse 4-Arylpiperidine LibraryKinases, GPCRs nih.gov

Applications As a Versatile Synthetic Intermediate and Chemical Probe

Precursor in the Synthesis of Complex Organic Molecules

The 4-phenylpiperidine (B165713) structure is a key component in numerous compounds investigated for therapeutic purposes. mdpi.comgoogle.com 1-Chloro-4-phenylpiperidine serves as a strategic starting point for accessing these complex molecular architectures.

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals. mdpi.com this compound is instrumental in building advanced molecular frameworks that incorporate this ring system. Synthetic strategies often exploit the N-Cl bond to introduce new substituents at the nitrogen atom, leading to diverse molecular scaffolds. This process allows for the systematic modification of the piperidine core to explore structure-activity relationships.

For example, it can be used in the synthesis of disubstituted piperidines, which are valuable in drug discovery. researchgate.net The compound serves as a precursor in multi-component reactions, which are efficient methods for creating complex molecules in a single step. researchgate.net The development of synthetic routes to access diverse libraries of molecular scaffolds often involves intermediates like this compound, enabling the exploration of novel chemical space for lead-like compounds. whiterose.ac.uk

Table 1: Examples of Piperidine Scaffolds Synthesized from Phenylpiperidine Precursors

Precursor TypeReaction TypeResulting ScaffoldApplication AreaReference
4-PhenylpiperidineMulti-step Synthesis4-Aryl 4-Acyl PiperidinesPharmaceutical Intermediates google.com
N-Boc-4-phenylpiperidineAsymmetric Lithiation-Trapping2,4-cis-Disubstituted PiperidinesChiral Synthesis whiterose.ac.uk
4-Phenylpyridine (B135609)Catalytic Hydrogenation4-PhenylpiperidineBulk Synthesis Intermediate d-nb.info
4-PhenylpiperidineN-AlkylationN-Substituted 4-PhenylpiperidinesMu Receptor Agonists researchgate.netnih.gov

This compound and its parent amine, 4-phenylpiperidine, are key intermediates in the multi-step synthesis of various research compounds, particularly those targeting the central nervous system. The synthesis of potent and selective sigma-1 receptor ligands, for instance, has been accomplished using N-substituted 4-cyano-4-phenylpiperidine analogs. nih.gov In these syntheses, the core piperidine structure is typically derived from precursors like 4-phenylpiperidine, which can be generated from this compound.

A representative synthesis involves the N-alkylation of a 4-phenylpiperidine derivative to introduce various side chains, which are crucial for receptor affinity and selectivity. nih.gov For example, the synthesis of 1-butyl-3-chloro-4-(4-phenyl-1-piperidinyl)(1H)-pyridone (JNJ-40411813), a positive allosteric modulator of the mGlu2 receptor, involved the coupling of 4-phenylpiperidine to a pyridone core as a key step. researchgate.net These multi-step sequences highlight the role of the phenylpiperidine moiety as a foundational block upon which molecular complexity is built.

Role in the Development of Novel Catalytic Systems (e.g., as a ligand component, chiral scaffold)

The rigid structure of the piperidine ring makes it an attractive scaffold for designing ligands used in catalysis. While direct use of this compound as a catalyst component is not widely documented, its derivatives are central to the development of chiral ligands for asymmetric catalysis. Chiral piperidines can coordinate to metal centers, creating a specific three-dimensional environment that directs the stereochemical outcome of a reaction. mdpi.com

For instance, rhodium-catalyzed asymmetric carbometalation reactions to produce enantioenriched piperidines utilize chiral phosphine (B1218219) ligands. acs.org While the ligands themselves may not be derived directly from this compound, the synthesis of the target chiral piperidine products demonstrates the importance of this structural class in asymmetric synthesis. acs.org Furthermore, studies involving the asymmetric lithiation of N-Boc-4-phenylpiperidine using chiral diamine ligands demonstrate how the piperidine scaffold can be manipulated with high stereocontrol, a principle that is fundamental to the design of chiral catalysts and auxiliaries. whiterose.ac.uk

Use as a Chemical Probe for Investigating Reaction Mechanisms and Intermolecular Interactions (e.g., DNA alkylating agents)

In mechanistic studies, the behavior of related compounds provides insight into complex chemical transformations. For example, investigations into the asymmetric α-lithiation of N-Boc protected piperidines use these substrates to understand the influence of chiral ligands on the stereochemical outcome of carbanion-based reactions. whiterose.ac.uk Such studies are crucial for developing predictable and efficient synthetic methods.

Furthermore, the chloropiperidine moiety is of interest in the study of DNA alkylating agents. Nitrogen mustards, a class of chemotherapeutic agents, function by forming highly reactive aziridinium (B1262131) ions that alkylate DNA, leading to cell death. nih.govcuni.cznih.govmdpi.com The 3-chloropiperidine (B1606579) ring is found in the natural antibiotic 593A and is considered a "naturally occurring piperidine mustard". nih.gov Synthetic studies have focused on creating bis-3-chloropiperidines as simplified analogs to investigate DNA alkylation. nih.gov These compounds were shown to induce DNA strand cleavage with a preference for guanine (B1146940) residues. nih.gov Although this research used the 3-chloro isomer, it establishes the chloropiperidine framework as a platform for designing chemical probes to study DNA-agent interactions and as potential cytotoxic agents.

Precursor for Labeled Compounds in Chemical and Materials Science Research

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules, quantifying analytes in complex mixtures, and elucidating reaction mechanisms. This compound can serve as a precursor for synthesizing such labeled compounds.

Mechanistic investigations often employ deuterium (B1214612) labeling to track the movement of atoms through a reaction sequence. For example, in the rhodium-catalyzed carbometalation of dihydropyridines, experiments using D₂O were conducted to determine the source of the hydrogen atom in the final product, which helped to elucidate the protodemetalation step of the catalytic cycle. acs.org Synthesizing a deuterium-labeled version of this compound would allow it to be used as a probe in similar mechanistic studies, providing unambiguous information about the reaction pathway. The synthesis of N-substituted-4-cyano-4-phenylpiperidine analogs for use as receptor ligands could also be adapted to include isotopic labels (e.g., ¹¹C, ¹³C, ¹⁸F) for use in positron emission tomography (PET) imaging, a powerful technique in drug discovery and neuroscience research. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The prediction of chemical reactivity and the optimization of reaction conditions are fundamental challenges in organic chemistry. neurips.ccrsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these challenges by learning from vast datasets of chemical reactions. neurips.ccimist.maengineering.org.cn For a reactive species like 1-Chloro-4-phenylpiperidine, ML models offer a pathway to rapidly predict its behavior and streamline the discovery of new transformations.

Future research can focus on developing ML models trained specifically on the reactivity of N-chloroamines. These models could predict the outcomes of reactions involving this compound under various conditions. imist.ma For instance, in photocatalytic C-H amination reactions, an ML algorithm could predict the most likely sites of reaction on a complex aromatic substrate, the optimal catalyst loading, and the required irradiation time to maximize yield. nih.gov By analyzing sensor data from reactions in real-time, such as changes in color or temperature, ML models can predict product formation and yield, offering dynamic control over the synthetic process. nih.govchemrxiv.org

A significant hurdle in developing such predictive models is the availability of large, high-quality datasets. neurips.cc A concerted effort to generate a comprehensive dataset on the reactions of this compound and related N-chloroamines would be a critical first step. This data could encompass successful and unsuccessful reactions, providing a balanced training set for the algorithm. neurips.cc The models could be designed to identify productive mechanistic steps, effectively filtering out a vast number of non-productive possibilities and accelerating the discovery of novel reactivity. neurips.cc

Table 1: Potential Applications of Machine Learning in the Chemistry of this compound

Machine Learning ApplicationSpecific Goal for this compoundPotential Impact
Reaction Outcome Prediction Predict the major product and yield of amination reactions with various arenes.Accelerates the discovery of new synthetic routes and avoids costly trial-and-error experimentation. engineering.org.cn
Condition Optimization Identify optimal solvent, catalyst, temperature, and light source for photocatalytic transformations.Improves reaction efficiency, reduces waste, and lowers the cost of synthesis. u-strasbg.fr
Reactivity Mapping Predict the reactivity of the aminium radical derived from this compound toward different functional groups.Enhances fundamental understanding of radical chemistry and guides substrate selection. rsc.org
Real-time Monitoring Use in-situ sensor data (e.g., spectroscopy, temperature) to predict reaction progress and final yield.Enables automated process control and ensures consistent product quality. chemrxiv.org

Exploiting Photocatalysis and Electrocatalysis for Sustainable Transformations

Modern synthesis is increasingly driven by the need for sustainable and efficient methods. Photocatalysis and electrocatalysis offer green alternatives to traditional chemical transformations by using light or electricity to drive reactions under mild conditions. mdpi.comnih.gov The N-Cl bond in this compound makes it an ideal substrate for such catalytic systems.

Visible-light photoredox catalysis can be used to generate highly reactive aminium radical cations from N-chloroamines. nih.gov In a typical process, a photocatalyst, such as [Ru(bpy)₃]Cl₂, absorbs visible light and enters an excited state. mdpi.comrsc.org This excited catalyst can then reduce the N-chloroamine, leading to the cleavage of the N-Cl bond and the formation of an aminium radical. youtube.com This radical is a powerful electrophile capable of reacting with unactivated arenes to form new carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. nih.govyoutube.com This method allows for the direct C-H amination of aromatic and heteroaromatic compounds using secondary amines as starting materials, which are converted in situ to the corresponding N-chloroamine before the photocatalytic step. rsc.orgyoutube.com

Electrocatalysis provides another avenue for activating this compound. Anodic oxidation can be used to mediate a variety of chemical transformations. nih.gov For instance, electrochemically generated mediators could facilitate reactions at the chloro- or phenyl- positions of the molecule. Research in the electrocatalytic reduction of chlorinated organic compounds, often aimed at environmental remediation, demonstrates that the C-Cl bond can be targeted and transformed. acs.orgacs.org Applying these principles to this compound could lead to novel dehalogenation or cross-coupling reactions, driven simply by electric current. acs.org

Table 2: Research Findings in Photocatalytic Amination with N-Chloroamines

Reaction TypeCatalyst SystemKey FeaturesSource(s)
Arene C-H Amination [Ru(bpy)₃]Cl₂ / Visible LightIn situ formation of N-chloroamine from secondary amine and NCS; broad substrate scope including various arenes. nih.gov, rsc.org
Amino Acid Modification [Ru(bpy)₃] / Visible LightSelective amination of the aryl side chain of phenylalanine derivatives. rsc.org
General Amination Photocatalyst / Acid / LightDirect reaction of arenes and alkyl amines via an in situ generated and protonated N-chloroamine intermediate. youtube.com

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. researchgate.net Crystal engineering is a subfield that focuses on the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular forces. nih.goviucr.org The piperidine (B6355638) ring is a common and valuable structural motif in this field. researchgate.netnih.gov

The structure of this compound offers several features that can be exploited in crystal engineering. The piperidine ring typically adopts a stable chair conformation. nih.goviucr.orgresearchgate.net The phenyl group provides a platform for π-π stacking interactions, which are crucial for organizing molecules in the solid state. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the chlorine atom introduces the possibility of halogen bonding—a specific and directional non-covalent interaction.

Table 3: Crystal Structure Features of Representative Piperidine Derivatives

CompoundPiperidine Ring ConformationKey Intermolecular InteractionsSource(s)
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChairHydrogen bonding nih.gov
Piperidine (solid state)ChairN-H···N hydrogen-bonded chains iucr.org
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneChairN-H···N and N-H···S hydrogen bonds, C-H···π interactions researchgate.net
3-oxo-3-(piperidin-1-yl) propanenitrileNot specifiedChemical and physical bonds between cyano and hydroxyl groups in a polymer matrix. nih.gov

Exploration in Advanced Materials Science

The unique chemical structure of this compound makes it a potential building block, or monomer, for the synthesis of advanced functional materials and polymers. The field of polymer chemistry is constantly seeking new monomers that can impart specific properties, such as thermal stability, light stability, or biological activity, to the resulting materials. tandfonline.com

Derivatives of this compound could be designed to be polymerizable. For example, the introduction of a vinyl or acryloyl group onto the phenyl ring would render the molecule susceptible to radical polymerization. e3s-conferences.org Research has already demonstrated that monomers containing piperidine groups can be synthesized and polymerized to create materials with useful properties. tandfonline.com For example, polymers containing 2,2,6,6-tetramethylpiperidine (B32323) moieties are widely used as hindered amine light stabilizers (HALS) to protect other polymers from UV degradation. tandfonline.com Similarly, a polymer incorporating the 4-phenylpiperidine (B165713) structure could exhibit unique optical or thermal properties.

Recent studies have shown the spontaneous polymerization of a monomer based on 1-chloro-3-piperidine-2-propanol, indicating that piperidine derivatives with chloro-substituents can be viable precursors for polymerization without the need for an initiator. aip.orgaip.org Furthermore, piperidine-based compounds have been incorporated into polymeric films to create materials with antimicrobial properties, suggesting a potential application for functionalized this compound in the development of bioactive surfaces. nih.gov

Table 4: Research on the Polymerization of Piperidine-Based Monomers

MonomerPolymerization MethodResulting Polymer CharacteristicsSource(s)
N,N-diallylpiperidine bromideRadical polymerizationCyclolinear polymer with five- and six-membered rings in the backbone. e3s-conferences.org
Methacryloyl ureas/carbamates with hindered piperidine groupsFree radical initiationPolymeric HALS derivatives. tandfonline.com
1-chloro-3-piperidine-2-methyl methacrylateSpontaneous polymerizationThermally stable polymer. aip.org, aip.org
1-chlorine-3-piperidine-2-propylmethacrylateRadical polymerizationHigh molecular weight compound. researchcommons.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Chloro-4-phenylpiperidine, and what are their critical parameters?

  • Methodology : The Grignard reaction is a common approach for synthesizing chlorophenyl-piperidine derivatives. For example, 4-hydroxy-4-(4-chlorophenyl)piperidine is synthesized via a Grignard reaction between p-bromochlorobenzene, magnesium, and N-benzyl-4-piperidone, followed by dealkylation . Key parameters include reaction temperature (typically 0–5°C for Grignard formation), solvent choice (e.g., THF or diethyl ether), and stoichiometric control to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating high-purity yields.

Q. How is the structural integrity of this compound validated in synthetic chemistry?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are standard for structural confirmation. For instance, X-ray diffraction studies of related piperidine derivatives (e.g., 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) provide precise bond-length and stereochemical data . Mass spectrometry (MS) further corroborates molecular weight, with deviations >2% indicating potential impurities .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodology : Piperidine derivatives are explored for neuropharmacological activity, particularly as dopamine receptor modulators. Haloperidol, a derivative of 4-hydroxy-4-(4-chlorophenyl)piperidine, exemplifies this application . Standard assays include in vitro receptor-binding studies (e.g., competitive radioligand assays) and in vivo behavioral models (e.g., locomotor activity tests in rodents) to assess efficacy and selectivity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodology : Design of Experiments (DoE) frameworks, such as factorial design, systematically evaluate variables like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. For example, N-methylation of piperidine derivatives achieves >90% yield under hydrogen gas (1–3 atm) with Raney nickel catalysis . Contradictions in yield data across studies may arise from solvent polarity effects (e.g., DMF vs. ethanol), requiring iterative optimization .

Q. How should researchers resolve contradictions in biological activity data for this compound analogs?

  • Methodology : Meta-analysis of dose-response curves and receptor subtype specificity (e.g., D2 vs. D3 dopamine receptors) can clarify discrepancies. For instance, variations in IC50 values may stem from differences in cell-line models (CHO vs. HEK293) or assay protocols (equilibration time, buffer composition) . Statistical tools like ANOVA with post-hoc Tukey tests validate reproducibility across datasets .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. For example, docking studies of this compound into the dopamine D2 receptor active site (PDB ID: 6CM4) prioritize ligand poses with hydrogen bonds to Asp114 and hydrophobic interactions with Phe110 . Machine learning models (e.g., QSAR) further predict pharmacokinetic properties like blood-brain barrier permeability .

Data Presentation Guidelines

ParameterAnalytical TechniqueKey MetricsExample Reference
PurityHPLC>98% (UV detection at 254 nm)
Crystal StructureX-ray diffractionR-factor < 0.05, resolution ≤ 1.0 Å
Biological ActivityRadioligand binding assayIC50 (nM), Hill coefficient

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.